molecular formula C10H15BrO B13830525 D-3-Bromocamphor

D-3-Bromocamphor

Cat. No.: B13830525
M. Wt: 231.13 g/mol
InChI Key: NJQADTYRAYFBJN-PYZQLQBXSA-N
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Description

D-3-Bromocamphor: is a brominated derivative of camphor, a bicyclic monoterpene ketone. Its chemical formula is C10H15BrO and it has a molecular weight of 231.13 g/mol . This compound is known for its distinctive camphor-like odor and crystalline structure. It is used in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: DMSO, Na2CO3, tetrabutylammonium iodide.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

Scientific Research Applications

Organic Synthesis

Reductive Debromination

One of the significant applications of D-3-Bromocamphor is in the reductive debromination process. Research has shown that endo-(+)-3-bromocamphor can be effectively debrominated using primary amines such as ethanolamine and ethylene diamine. This reaction does not require organic solvents or conventional reducing agents, making it an environmentally friendly alternative for synthesizing camphanimines, which are valuable intermediates in organic synthesis .

Table 1: Yield of Debromination Reactions with Various Amines

AmineYield (%)Reaction Time (hours)
Ethanolamine7324
Ethylene Diamine6824
n-Hexylamine3524

The table above summarizes the yields obtained from debromination reactions with different amines, highlighting the efficiency of polar amines in facilitating this transformation.

Pharmaceutical Applications

Chiral Synthesis

This compound is utilized as a chiral building block in the synthesis of pharmaceutical compounds. Its derivatives serve as precursors for various biologically active molecules, including amino alcohols and phosphates used in asymmetric catalysis. The ability to derive chiral centers from this compound enhances its significance in drug development and synthesis .

Optical Resolution

Another critical application lies in optical resolutions. This compound-8-sulfonic acid ammonium salt is employed to resolve racemic mixtures into their enantiomers, which is crucial in the pharmaceutical industry where the efficacy of drugs can vary significantly between enantiomers .

Material Science

Polymer Chemistry

This compound has been explored in polymer chemistry for its potential to modify polymer properties. Its bromine atom can participate in radical reactions, allowing for the incorporation of camphor structures into polymers, which can enhance their thermal stability and mechanical properties .

Case Studies

Case Study 1: Synthesis of Chiral Phosphates

In a study investigating the use of this compound in asymmetric catalysis, researchers synthesized a series of chiral aryl phosphates from camphor-derived imino alcohols. The study demonstrated that these chiral phosphates acted as effective ligands in metal-catalyzed reactions, showcasing the practical utility of this compound derivatives in catalysis .

Case Study 2: Environmental Impact

A recent investigation focused on the environmental implications of using this compound as a precursor for synthesizing camphorquinone via oxidation processes. The study highlighted an improved method utilizing DMSO and sodium carbonate, yielding camphorquinone with minimal waste generation compared to traditional methods .

Mechanism of Action

The mechanism of action of D-3-Bromocamphor involves its ability to act as a brominating agent. The bromine atom in its structure can participate in various chemical reactions, including nucleophilic substitution and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Properties

Molecular Formula

C10H15BrO

Molecular Weight

231.13 g/mol

IUPAC Name

(1R,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7?,10+/m1/s1

InChI Key

NJQADTYRAYFBJN-PYZQLQBXSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C(C2=O)Br

Canonical SMILES

CC1(C2CCC1(C(=O)C2Br)C)C

Origin of Product

United States

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